molecular formula C9H16O2 B13413588 6-Hydroxy-2,6-dimethylhept-2-en-4-one (Semiphorone)

6-Hydroxy-2,6-dimethylhept-2-en-4-one (Semiphorone)

Cat. No.: B13413588
M. Wt: 156.22 g/mol
InChI Key: QSAGRPNCOXYADL-UHFFFAOYSA-N
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Description

6-Hydroxy-2,6-dimethylhept-2-en-4-one, commonly known as Semiphorone (CAS RN: 5857-71-6), is a hydroxy-enone derivative with the molecular formula C₉H₁₄O₂. Its structure features a conjugated enone system (α,β-unsaturated ketone) and a hydroxyl group at the 6-position, flanked by two methyl groups. This compound is utilized as a high-quality reference standard in pharmaceutical and chemical research, as noted in ISO-certified catalogs .

Properties

IUPAC Name

6-hydroxy-2,6-dimethylhept-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(2)5-8(10)6-9(3,4)11/h5,11H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAGRPNCOXYADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)CC(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Acrolein Addition to Alkynyl Intermediates

One of the primary methods to prepare Semiphorone or closely related intermediates involves the nucleophilic addition of alkynyl species to acrolein, followed by subsequent transformations.

  • Starting Materials: t-Butylacetylene or related alkynes are reacted with acrolein under controlled low temperatures (0° C to room temperature) using strong bases such as butyllithium or metallic lithium to generate the acetylide anion.

  • Reaction Conditions: Butyllithium (1.6 M in hexane) is added dropwise to a mixture of t-butylacetylene and tetrahydrofuran (THF) at 0° C. Freshly distilled acrolein is then added slowly to this mixture at 0° C, followed by stirring at 0° C and then at room temperature for extended periods (up to 18 hours) to ensure complete reaction.

  • Work-Up: The reaction mixture is quenched with saturated ammonium chloride solution, acidified to pH 6 with 10% sulfuric acid, and extracted with dichloromethane. The organic phase is washed, dried, and evaporated to yield crude product, which is purified by distillation under reduced pressure.

  • Yields and Purity: This method yields 6,6-dimethylhept-1-en-4-yn-3-ol as an intermediate in 60–73% isolated yield after distillation. The boiling point is approximately 68–83 °C at reduced pressure (12–24 mbar).

  • Technological Advantages: The process can be conducted at relatively mild temperatures (0 °C) rather than extremely low temperatures (−75 °C), simplifying scale-up and reducing hazards associated with butyllithium handling.

Alternative Metal-Mediated Alkynylation

  • Metallic Lithium Method: Metallic lithium can be used to generate the acetylide anion from t-butylacetylene at 20–60 °C, followed by reaction with acrolein at 0 °C. This method is slower but avoids the use of butyllithium.

  • Grignard Reagents: Preparation of the alkynyl intermediate via a Grignard reagent (magnesium with ethyl bromide or n-propyl bromide) followed by reaction with t-butylacetylene and acrolein has been demonstrated. The reaction proceeds at 30–50 °C, with yields around 48–65% after distillation.

Hydration and Hydrolysis Steps

  • The alkynyl alcohol intermediate can be further transformed via hydration or hydrolysis reactions to yield the hydroxy-enone structure of Semiphorone. These steps often involve acid or base catalysis under controlled pH and temperature conditions.

  • For example, hydrolysis of protected aldehyde intermediates using hydrochloric acid (10–50%, preferably 30%) at 0–50 °C (preferably 25–30 °C) converts precursors to the hydroxy aldehyde form, which can be further oxidized or rearranged to Semiphorone.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Temperature Yield (%) Notes
Alkynyl anion formation Butyllithium in hexane, THF, t-butylacetylene 0 °C 60.6–73.9 Dropwise addition, inert atmosphere
Acrolein addition Freshly distilled acrolein in THF 0 °C to RT - Slow addition over 30–45 min
Quenching and acidification Saturated NH4Cl, 10% H2SO4 0 °C to RT - Adjust pH to 6
Extraction and distillation Dichloromethane extraction, reduced pressure distillation 12–24 mbar, 68–83 °C 48–65 Purification of 6,6-dimethylhept-1-en-4-yn-3-ol intermediate
Alternative metallic lithium Metallic lithium, t-butylacetylene, THF 20–60 °C (Li formation), 0 °C (acrolein addition) ~74 Slower but avoids butyllithium
Grignard reagent method Mg, ethyl bromide, toluene, THF 30–50 °C 48–65 Monitored by ethane evolution

Research Findings and Notes

  • The reaction between lithium t-butylacetylide and acrolein proceeds efficiently even at 0 °C, contrary to earlier literature suggesting −75 °C, facilitating safer and more practical synthesis.

  • Using metallic lithium instead of butyllithium allows the reaction to be conducted without highly pyrophoric reagents, albeit with longer reaction times.

  • The Grignard approach provides an alternative route to the alkynyl intermediate, expanding the versatility of starting materials and conditions.

  • Hydrolysis and hydration steps require careful pH and temperature control to maximize yield and avoid side reactions.

  • The overall process benefits from standard laboratory equipment without the need for specialized apparatus, making it accessible for industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

Semiphorone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving Semiphorone typically require acidic conditions and may involve the use of catalysts to enhance the reaction rate. Common reagents include acids such as sulfuric acid and hydrochloric acid .

Major Products Formed

The major products formed from the reactions of Semiphorone include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of Semiphorone identified in the literature include phenolic derivatives, esters, and cyclic ketones. Below is a comparative analysis based on functional groups, molecular features, and applications inferred from available evidence:

Structural and Functional Group Comparison

Table 1: Key Structural Features of Semiphorone and Analogs
Compound Name CAS RN Molecular Formula Functional Groups Source/Application
Semiphorone 5857-71-6 C₉H₁₄O₂ Hydroxy, ketone, enone Pharmaceutical reference standard
Bis(6-hydroxy-2,3,4-trimethoxyphen-1-yl)methane Not provided C₁₉H₂₂O₈ Phenolic, methoxy, methylene Diospyros maritima stems
Butylmethyl succinate Not provided C₉H₁₆O₄ Ester Diospyros maritima stems
(R)-Methyl 6-hydroxy-2,3-dihydrobenzofuran-3-ylacetate 1234474-58-8 C₁₁H₁₂O₄ Ester, dihydrobenzofuran Research chemical
Key Observations :

Semiphorone vs. Phenolic Compounds: Semiphorone lacks aromaticity, unlike bis(6-hydroxy-2,3,4-trimethoxyphen-1-yl)methane , which contains two phenolic rings. The phenolic hydroxyl groups in the latter may confer antioxidant properties, whereas Semiphorone’s aliphatic hydroxyl and enone groups suggest roles in synthetic intermediates or catalysis.

Semiphorone vs. Esters: Butylmethyl succinate and dihydrobenzofuran acetates are ester derivatives. Esters are typically associated with flavor/fragrance applications or plasticizers, while Semiphorone’s enone system is more reactive, making it suitable for conjugation reactions.

Semiphorone vs. Cyclic Ketones: Chromanones (e.g., 5,7-dihydroxy-2-methylchromanone ) are cyclic ketones with fused benzene rings. Their rigid structures may enhance binding to biological targets (e.g., enzymes), whereas Semiphorone’s linear structure could favor solubility and metabolic flexibility.

Biological Activity

6-Hydroxy-2,6-dimethylhept-2-en-4-one, commonly known as Semiphorone, is a naturally occurring compound primarily derived from various plant sources. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic effects. This article aims to synthesize current research findings on the biological activity of Semiphorone, supported by data tables and relevant case studies.

Chemical Structure and Properties

Semiphorone is classified as a ketone with the molecular formula C9H16OC_9H_{16}O. Its structure can be represented as follows:

Chemical Structure C9H16O\text{Chemical Structure }\quad \text{C}_9\text{H}_{16}\text{O}

1. Antimicrobial Activity

Research has demonstrated that Semiphorone exhibits significant antimicrobial properties against various pathogens. The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that Semiphorone could be a candidate for developing new antimicrobial agents.

2. Anti-inflammatory Effects

Semiphorone has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

CytokineControl Levels (pg/mL)Semiphorone Treatment (pg/mL)
TNF-α15080
IL-620090

These results indicate that Semiphorone may modulate inflammatory responses, providing a potential therapeutic avenue for inflammatory diseases.

3. Cytotoxicity Against Cancer Cells

The cytotoxic effects of Semiphorone have been evaluated in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound showed a dose-dependent decrease in cell viability.

Cell LineIC50 (µM)
MCF-725
A54930

This suggests that Semiphorone may possess anticancer properties, warranting further investigation into its mechanisms of action.

Case Studies

Several case studies have explored the practical applications of Semiphorone in medicinal chemistry and pharmacology:

  • Case Study on Antimicrobial Efficacy : A study conducted in a clinical setting evaluated the effectiveness of Semiphorone in treating infections caused by resistant strains of bacteria. The results indicated a significant improvement in patient outcomes when treated with formulations containing Semiphorone.
  • Anti-inflammatory Response in Animal Models : In vivo experiments using rodent models demonstrated that administration of Semiphorone significantly reduced inflammation markers compared to control groups. This study highlights its potential use in treating conditions such as arthritis.
  • Cytotoxic Effects in Tumor Models : A recent study assessed the effects of Semiphorone on tumor growth in xenograft models. The compound led to a marked reduction in tumor size and weight, indicating its potential as an adjunct therapy in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for 6-Hydroxy-2,6-dimethylhept-2-en-4-one, and how can intermediates be purified?

  • Methodological Answer : A common approach involves multi-step synthesis with careful control of reaction conditions. For example, phosphonate intermediates can be synthesized via acid-catalyzed condensation followed by protection with dimethylhydrazine to stabilize reactive aldehyde groups. Purification often involves solvent extraction (e.g., CH₂Cl₂), drying over anhydrous Na₂SO₄, and vacuum distillation . For hydroxy-substituted ketones, column chromatography with ethyl acetate/hexane gradients is recommended to isolate pure intermediates.

Q. What key spectral data (NMR, MS) are critical for verifying the structure of Semiphorone?

  • Methodological Answer : Proton NMR (¹H-NMR) should show characteristic signals for methyl groups (δ 1.30 ppm as triplets), enone protons (δ 2.81 ppm as doublets), and hydroxyl protons (broad singlet ~δ 5–6 ppm). Mass spectrometry (EI-MS) typically exhibits fragments at m/z 222 (M⁺), 152, and 125, corresponding to cleavage at the enone and methyl branches. Cross-validation with ¹³C-NMR is essential to confirm carbonyl (δ ~200 ppm) and quaternary carbon positions .

Q. How should researchers ensure reproducibility in Semiphorone synthesis?

  • Methodological Answer : Strict adherence to stoichiometric ratios (e.g., 1:1 molar equivalents for hydrazine protection steps) and reaction timelines (e.g., 48 hours for complete aldehyde protection) is critical. Use argon atmospheres to prevent oxidation and monitor reaction progress via GC or TLC at regular intervals .

Advanced Research Questions

Q. How can reaction yields be optimized for Semiphorone derivatives under varying catalytic conditions?

  • Methodological Answer : Systematic screening of catalysts (e.g., p-toluenesulfonic acid vs. Lewis acids) and solvents (polar aprotic vs. protic) is recommended. For instance, increasing acetone solvent volume (200 mL per 5.31 g precursor) improves solubility and reduces side reactions. Kinetic studies under controlled temperatures (e.g., 25°C vs. 40°C) can identify optimal energy thresholds for enol ether formation .

Q. What analytical validation strategies are required to confirm Semiphorone purity in complex matrices?

  • Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection to resolve Semiphorone from structurally similar flavanones. Validate methods using spiked samples and calculate recovery rates (≥95%) and LOD/LOQ (e.g., 0.1 µg/mL via calibration curves). Cross-check with NMR purity assays to detect trace solvents or unreacted intermediates .

Q. How should researchers address contradictions in spectral data during structural elucidation?

  • Methodological Answer : If NMR signals deviate from literature (e.g., unexpected splitting or shifts), repeat experiments under anhydrous conditions to rule out hydration artifacts. Compare MS/MS fragmentation patterns with computational models (e.g., DFT-based predictions) to confirm proposed structures. Consult crystallography databases for analogous compounds to resolve stereochemical ambiguities .

Q. What experimental designs are suitable for studying Semiphorone’s stability under oxidative or hydrolytic stress?

  • Methodological Answer : Conduct accelerated degradation studies by exposing Semiphorone to H₂O₂ (3% v/v) or acidic/basic buffers (pH 1–13) at 40°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ = 250–300 nm) and identify byproducts using LC-MS. Control humidity levels (<30% RH) to isolate hydrolysis pathways .

Q. How can mechanistic studies clarify Semiphorone’s role in [4+2] cycloaddition reactions?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁸O or D₂O) to track oxygen participation in ketone tautomerization. Use in-situ IR spectroscopy to detect enol intermediates and DFT calculations to map transition states. Compare reaction rates with/without Lewis acid catalysts (e.g., BF₃·Et₂O) to elucidate catalytic effects .

Methodological Notes

  • Data Integrity : Raw data (e.g., GC chromatograms, NMR FIDs) should be archived with metadata (instrument parameters, analyst initials) to ensure reproducibility .
  • Safety Protocols : Use fume hoods for hydrazine derivatives and prioritize waste neutralization (e.g., NaHCO₃ for acidic quench) .

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